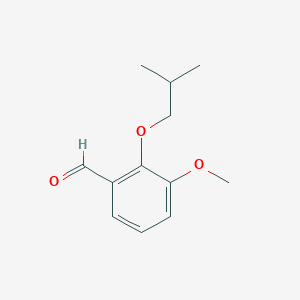

2-Isobutoxy-3-methoxybenzaldehyde

Vue d'ensemble

Description

2-Isobutoxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula C12H16O3 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) has been synthesized from 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride using sodium acetate as a catalyst . Another study reported the synthesis of 2-hydroxy-3-octyloxybenzaldehyde by the alkylation of 2,3-dihydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of 2-Isobutoxy-3-methoxybenzaldehyde consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact structure and conformation can be determined using techniques such as Fourier transform infrared and Fourier transform Raman spectral studies, single-crystal XRD study, and 1H- and 13C-NMR spectral studies .Chemical Reactions Analysis

The Knoevenagel Condensation is a type of chemical reaction that could potentially involve 2-Isobutoxy-3-methoxybenzaldehyde . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isobutoxy-3-methoxybenzaldehyde can be determined using various techniques. For instance, its boiling point, density, molecular formula, and molecular weight can be obtained .Applications De Recherche Scientifique

Chemical Synthesis and Industry Applications

2-Isobutoxy-3-methoxybenzaldehyde, known as isovanillin, is a significant compound in the food and pharmaceutical industries, serving as a medicinal intermediate. The synthesis and application of isovanillin have gained attention due to market demand. Different synthesis methods, including biotechnology and plant cell culture technology, offer potential pathways for isovanillin preparation (Huang Xiao-fen, 2015).

Natural Occurrence and Biosynthesis

Methoxybenzaldehydes, including isovanillin, are important benzoate derivatives found in plants. They are used as flavoring ingredients in food and cosmetics due to their refreshing fragrance. These compounds have significant roles in the food and cosmetic industries and also exhibit medicinal properties, indicating potential in the pharmaceutical industry. The biosynthesis of benzoic acid in plants, leading to benzaldehyde and methoxybenzaldehyde formation, has been a focus of research (A. Kundu, A. Mitra, 2016).

Synthesis of Heterocycles

Ruthenium-mediated isomerization and ring-closing metathesis have been used to convert 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into various nitrogen- and oxygen-containing benzo-fused heterocycles (W. V. Otterlo, R. Pathak, C. B. Koning, 2003).

Antimicrobial and Antifungal Properties

2-Hydroxy-4-methoxybenzaldehyde (HMBA), a variant of isovanillin, is recognized for its antimicrobial and antiaflatoxigenic properties. It has been explored for enhancing these properties through Schiff base formation (Nanishankar V. Harohally et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 2-Isobutoxy-3-methoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

2-Isobutoxy-3-methoxybenzaldehyde disrupts the cellular antioxidation systems of fungi . It does this by destabilizing cellular redox homeostasis, leading to an increase in oxidative stress within the cell . This disruption can inhibit microbial growth .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . By disrupting the cellular antioxidation systems, it interferes with the normal functioning of this pathway, leading to an increase in oxidative stress within the cell . This can result in the inhibition of fungal growth .

Result of Action

The primary result of the action of 2-Isobutoxy-3-methoxybenzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and increasing oxidative stress within the cell, the compound can effectively inhibit the growth of fungi .

Safety and Hazards

Orientations Futures

2-Isobutoxy-3-methoxybenzaldehyde and similar compounds have potential applications in various fields. For example, they can serve as precursors for new SalEn-type complexes with transition metals . These complexes have potential applications in energy storage, (photo) electrocatalysis, and chemical and biological sensing .

Propriétés

IUPAC Name |

3-methoxy-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLWMLRTRHTPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271073 | |

| Record name | 3-Methoxy-2-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutoxy-3-methoxybenzaldehyde | |

CAS RN |

100256-90-4 | |

| Record name | 3-Methoxy-2-(2-methylpropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100256-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

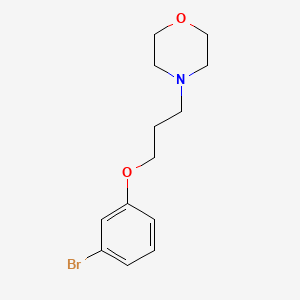

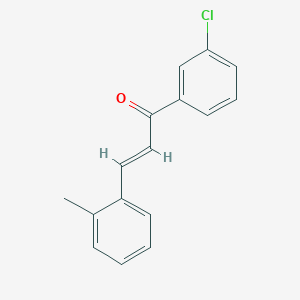

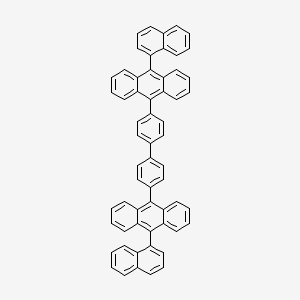

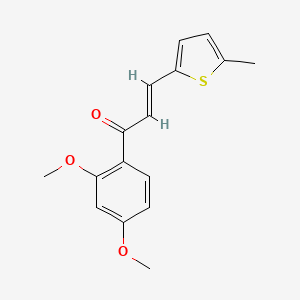

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3070272.png)

![3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3070359.png)